molecular formula C20H23ClN2O2 B6610447 (9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans CAS No. 2763741-20-2

(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans

Cat. No.: B6610447
CAS No.: 2763741-20-2
M. Wt: 358.9 g/mol
InChI Key: LODPUWIJHJHNCB-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans: is a complex organic compound with a molecular formula of C20H23ClN2O2 and a molecular weight of 358.9 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethyl group and the cyclobutylamine moiety. These components are then coupled using carbamate formation reactions under specific conditions, such as the use of carbonyl diimidazole (CDI) as a coupling agent and a suitable solvent like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluoren-9-ylmethyl group can be oxidized to form corresponding fluoren-9-ylmethanol derivatives.

  • Reduction: : The amine group can be reduced to form secondary or tertiary amines.

  • Substitution: : The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Fluoren-9-ylmethanol derivatives.

  • Reduction: : Secondary or tertiary amines.

  • Substitution: : Various substituted carbamates or amides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

  • Industry: : Application in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluoren-9-ylmethyl group and the cyclobutylamine moiety. Similar compounds might include other carbamate derivatives or fluorene-based molecules. the exact structural and functional differences would need to be analyzed to highlight its uniqueness.

List of Similar Compounds

  • Fluoren-9-ylmethanol derivatives

  • Cyclobutylamine derivatives

  • Other carbamate-based compounds

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c21-11-13-9-14(10-13)22-20(23)24-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,13-14,19H,9-12,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODPUWIJHJHNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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